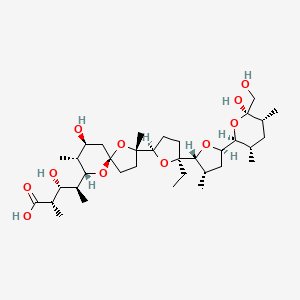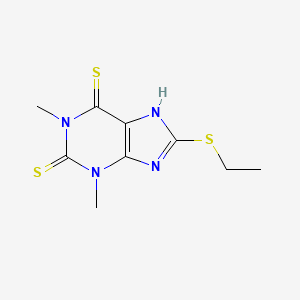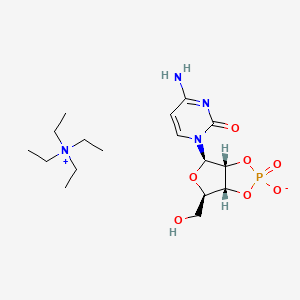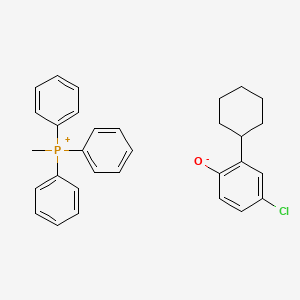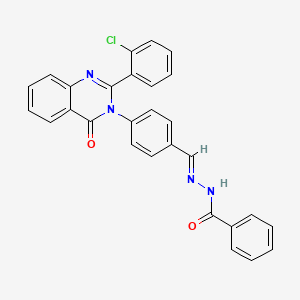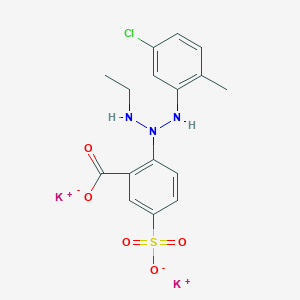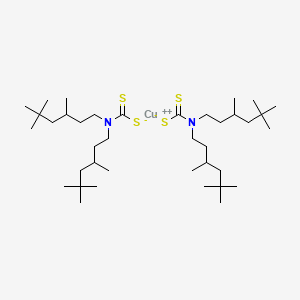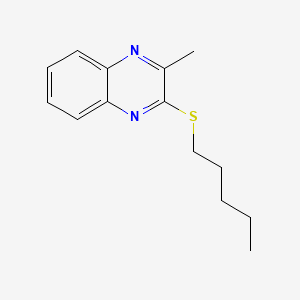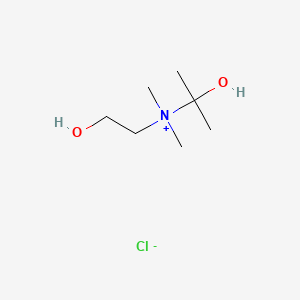
1-Butyl-1-decylpiperazinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-1-decylpiperazinium chloride is an organic compound belonging to the class of quaternary ammonium salts It is characterized by the presence of a piperazine ring substituted with butyl and decyl groups, and a chloride anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butyl-1-decylpiperazinium chloride can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1-decylpiperazine with butyl chloride in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or other suitable methods to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then subjected to purification processes such as distillation, crystallization, and filtration to achieve the required purity for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-1-decylpiperazinium chloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves the replacement of the chloride anion with other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions results in the formation of the corresponding alcohol, while oxidation with hydrogen peroxide can yield various oxidized derivatives .
Applications De Recherche Scientifique
1-Butyl-1-decylpiperazinium chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-butyl-1-decylpiperazinium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity by integrating into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, it can interact with proteins and enzymes, inhibiting their function and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
1-Butyl-3-methylimidazolium chloride: This compound is another quaternary ammonium salt with similar applications in phase-transfer catalysis and ionic liquid research.
1-Butyl-1-methylpyrrolidinium chloride: Known for its use in electrochemical applications and as a solvent for various chemical reactions.
N-Butylpyridinium chloride: Utilized in organic synthesis and as a solvent in various industrial processes.
Uniqueness: 1-Butyl-1-decylpiperazinium chloride is unique due to its specific structural features, which confer distinct physicochemical properties. The presence of both butyl and decyl groups on the piperazine ring enhances its hydrophobicity and ability to interact with lipid membranes, making it particularly effective in applications requiring membrane disruption and antimicrobial activity .
Propriétés
Numéro CAS |
111439-99-7 |
|---|---|
Formule moléculaire |
C18H39ClN2 |
Poids moléculaire |
319.0 g/mol |
Nom IUPAC |
1-butyl-1-decylpiperazin-1-ium;chloride |
InChI |
InChI=1S/C18H39N2.ClH/c1-3-5-7-8-9-10-11-12-16-20(15-6-4-2)17-13-19-14-18-20;/h19H,3-18H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
YLIVTPKBXNTELR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC[N+]1(CCNCC1)CCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


